

# Physical and chemical properties of Aspinonene

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## Compound of Interest

Compound Name: **Aspinonene**  
Cat. No.: **B15546846**

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## Aspinonene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Aspinonene** is a fungal secondary metabolite isolated from species of the *Aspergillus* genus, notably *Aspergillus ochraceus* and *Aspergillus ostianus*.<sup>[1][2]</sup> As a polyketide, its unique and complex stereochemistry has drawn interest within the scientific community. This technical guide provides a detailed overview of the known physical and chemical properties of **Aspinonene**, alongside experimental protocols for its isolation and purification. Furthermore, this document outlines the proposed biosynthetic pathway and hypothetical signaling pathways, offering a foundational resource for further research and development. While extensive biological activity data for **Aspinonene** is limited, this guide also touches upon the known activities of structurally related compounds to highlight its therapeutic potential.<sup>[2]</sup>

### Chemical and Physical Properties

**Aspinonene** is characterized as a colorless oil that is soluble in methanol and chloroform.<sup>[2]</sup> While experimentally determined data for properties such as melting point, boiling point, and specific optical rotation are not readily available in the public domain, a collection of its known and computed properties are summarized below.

### Identity and Structure

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	188.22 g/mol	<a href="#">[1]</a>
IUPAC Name	(2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol	<a href="#">[1]</a>
CAS Number	157676-96-5	<a href="#">[1]</a>
Synonyms	Aspinonene, (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460	<a href="#">[1]</a> <a href="#">[3]</a>

## Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by PubChem.

Property	Value
XLogP3	-1.1
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Exact Mass	188.10485899 g/mol
Monoisotopic Mass	188.10485899 g/mol
Topological Polar Surface Area	72.8 Å <sup>2</sup>
Heavy Atom Count	13
Complexity	204

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **Aspinonene**. While the primary literature (J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666) should be consulted for precise assignments, illustrative <sup>1</sup>H and <sup>13</sup>C NMR data are presented below.

Table 1: Illustrative <sup>1</sup>H NMR Data of **Aspinonene** (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	3.65	dd	11.5, 5.0
H-1b	3.55	dd	11.5, 6.0
H-3	5.80	m	
H-4	5.65	m	
H-5	4.20	m	
H-6	1.25	d	6.5
H-7	2.95	dq	5.5, 2.5
H-8	3.05	d	2.5
8-CH <sub>3</sub>	1.30	d	5.5

Table 2: Illustrative <sup>13</sup>C NMR Data of **Aspinonene** (125 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)
C-1	65.5
C-2	75.0
C-3	130.0
C-4	132.5
C-5	68.0
C-6	23.0
C-7	58.0
C-8	60.0
8-CH <sub>3</sub>	17.0

## Experimental Protocols

### Isolation and Purification of Aspinonene from *Aspergillus ochraceus*

The following protocol outlines a general methodology for the laboratory-scale production, extraction, and purification of **Aspinonene**.

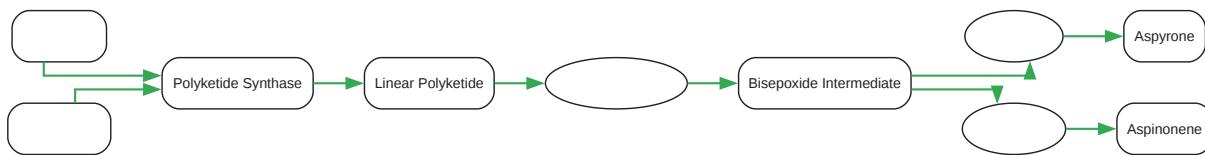
- **Inoculum Preparation:** Cultivate *Aspergillus ochraceus* on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days. Prepare a spore suspension or use a mycelial plug to inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth). Incubate the seed culture at 25-28°C with shaking for 2-3 days.
- **Production Culture:** Inoculate a larger volume of production medium (e.g., a yeast extract-sucrose broth) with the seed culture. Incubate the production culture for 7-14 days at 25-28°C with agitation.
- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture filtrate multiple times with an equal volume of a suitable organic solvent, such as ethyl acetate.

- Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
- Initial Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.
- Size-Exclusion Chromatography: Further purify the **Aspinonene**-containing fractions using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent such as methanol.
- High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC with a suitable column and mobile phase to obtain highly pure **Aspinonene**.

## Biosynthesis and Signaling Pathways

### Proposed Biosynthetic Pathway of Aspinonene

The biosynthesis of **Aspinonene** is closely linked to that of another fungal metabolite, Aspyrone.[2] It is proposed to be a pentaketide, originating from one acetyl-CoA and four malonyl-CoA units.[2] A key step in its formation is believed to be a rearrangement of the polyketide chain.[2] The pathway involves a hypothetical bisepoxide intermediate, which can then be either oxidized to form Aspyrone or reduced to yield **Aspinonene**.[2] The concentration of dissolved oxygen during fermentation can influence the ratio of these two products.[2]

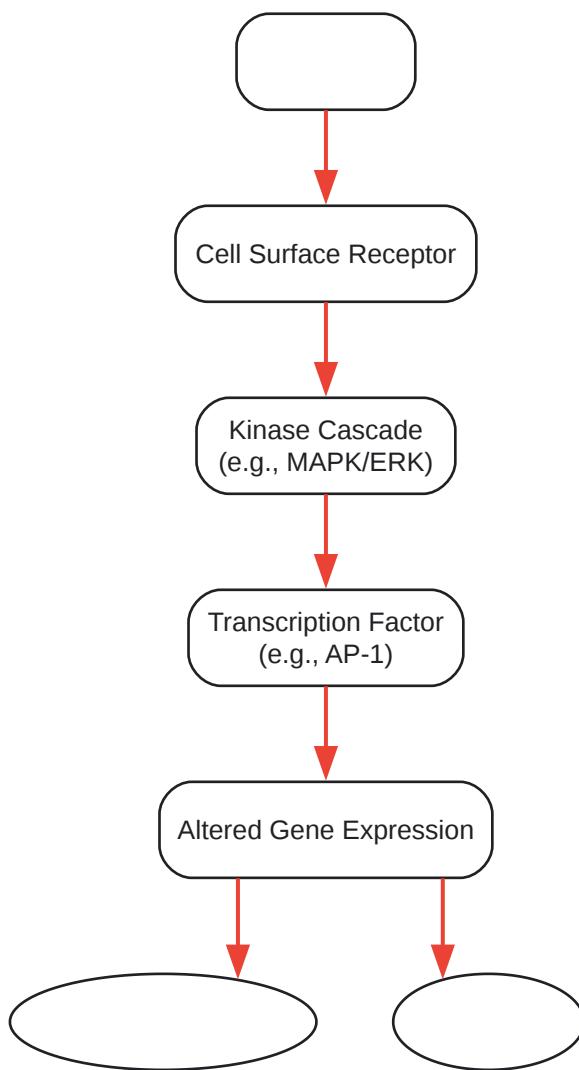


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Proposed biosynthetic pathway of **Aspinonene** and Aspyrone.

### Hypothetical Signaling Pathway for Cytotoxic Effects

While the specific mechanism of action for **Aspinonene** has not been elucidated, many fungal natural products exert their anticancer effects by modulating key signaling pathways. A hypothetical pathway illustrating how **Aspinonene** might induce cytotoxic effects is presented below. This pathway suggests that **Aspinonene** could interact with a cell surface receptor, initiating a kinase cascade that ultimately leads to cell cycle arrest and apoptosis.<sup>[3]</sup>



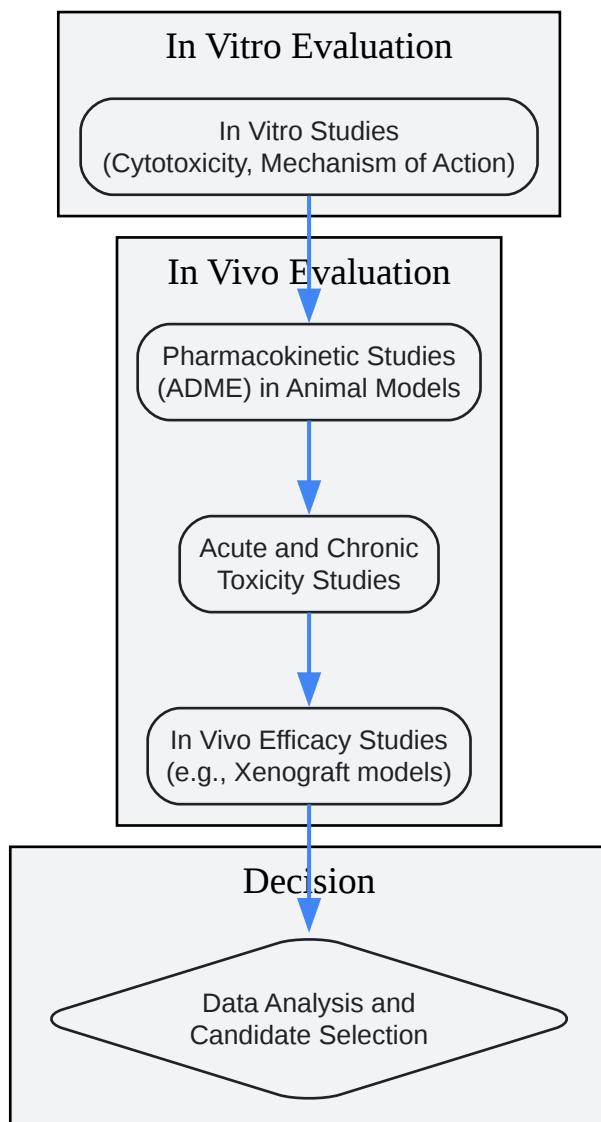
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A hypothetical signaling pathway for **Aspinonene**'s cytotoxic effects.

## Proposed Preclinical Research Workflow

The lack of *in vivo* efficacy data for **Aspinonene** represents a significant gap in understanding its therapeutic potential.<sup>[3]</sup> A structured preclinical research plan is essential to move forward.

The following workflow outlines a potential path for investigating the in vivo efficacy of **Aspinonene**.<sup>[3]</sup>



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A proposed preclinical workflow for evaluating **Aspinonene**.

## Conclusion

**Aspinonene** remains a molecule of interest with considerable untapped potential. This guide consolidates the currently available information on its physical and chemical properties, providing a valuable resource for the scientific community. The detailed experimental protocols

for its isolation and purification offer a starting point for researchers aiming to work with this compound. While the biological activity of **Aspinonene** itself is an area requiring significant further investigation, the provided hypothetical pathways and preclinical workflow can guide future research efforts to unlock its therapeutic promise.

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## References

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